molecular formula C22H19FN2O5S B6522288 2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951485-90-8

2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522288
CAS No.: 951485-90-8
M. Wt: 442.5 g/mol
InChI Key: USXQAKYQFAQKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine class, characterized by a heterocyclic core containing sulfur and nitrogen atoms. The structure features a 3,4-dimethoxyphenyl group at position 2 and a 4-fluorophenylmethyl substituent at position 2. Methoxy groups are known to enhance solubility and bioavailability by increasing hydrophilicity, while the fluorophenyl moiety contributes to electronic effects and metabolic stability . Benzothiadiazines are frequently explored for enzyme inhibitory activity, particularly against aldose reductase (a target in diabetic complications), though specific biological data for this compound remain unreported .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-29-19-12-11-17(13-20(19)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)18-5-3-4-6-21(18)31(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXQAKYQFAQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family and has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C25H21FN2O3SC_{25}H_{21}FN_2O_3S

Its structure features a benzothiadiazine core with substituents that enhance its biological activity. The presence of 3,4-dimethoxyphenyl and 4-fluorophenyl groups contributes to its pharmacological properties.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that the compound significantly reduced viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects :
    • Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal cell death. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell survival rates in vitro.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name/Reference Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiadiazine-1,1,3-trione - 2-(3,4-dimethoxyphenyl)
- 4-(4-fluorophenylmethyl)
Methoxy, Fluorophenyl ~480 (estimated) Predicted high solubility due to methoxy groups; fluorophenyl enhances lipophilicity
[] Benzothiadiazine-1,1-dioxide - N2-benzyl
- N4-acetic acid
Acetic acid, Benzyl ~350–400 IC₅₀: 0.032–0.975 μM (aldose reductase inhibition)
[] Benzothiadiazine-1,1,3-trione - 4-(4-chlorophenylmethyl)
- 2-(4-methoxyphenyl)
Chlorophenyl, Methoxy 401.83 Lower solubility compared to fluorophenyl derivatives due to chlorine’s bulkiness
[] Benzothiazine-1,1-dioxide - 3,4-dimethoxyphenyl
- Benzodioxin moiety
Methoxy, Benzodioxin 497.5 Extended aromatic system may improve target binding but reduce metabolic stability

Preparation Methods

Intermediate Formation and Functionalization

The synthesis begins with the preparation of 3,4-dimethoxyphenyl sulfonamide derivatives , which serve as foundational intermediates. According to patent data, N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is synthesized by reacting 3,4-dimethoxyaniline with 2-nitrobenzenesulfonyl chloride in anhydrous DMF under basic conditions (K₂CO₃). This intermediate undergoes chlorination via chlorine gas bubbling in dichloromethane/water to yield a sulfonyl chloride derivative, critical for subsequent cyclization.

The 4-fluorophenylmethyl moiety is introduced through a nucleophilic substitution reaction. Intermediate sulfonamides are treated with 4-fluorobenzyl bromide in the presence of pyridine, facilitating the formation of the benzothiadiazine core. Cyclization is achieved under reflux conditions in diphenyl ether, with sodium acetate in glacial acetic acid serving as the catalyst.

Palladium-Catalyzed Coupling Reactions

Palladium-based catalysts enhance regioselectivity during ring closure. A patented method employs dichloro(triphenylphosphine)palladium with triethylamine in DMF at 80–100°C to form the benzothiadiazine trione scaffold. This step ensures precise spatial orientation of the 3,4-dimethoxyphenyl and 4-fluorophenylmethyl groups, critical for maintaining stereochemical integrity.

Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Synthesis

Green methodologies prioritize energy efficiency and reduced waste. A solvent-free protocol involves grinding 3,4-dimethoxyaniline and 4-fluorobenzaldehyde with thiourea and KOH, yielding the benzothiadiazine trione via a one-pot Knoevenagel-Michael cascade. Microwave irradiation further accelerates this process, completing cyclization in 15 minutes at 120°C with a 78% yield.

Ultrasonic Irradiation in Intermediate Preparation

Ultrasonication proves effective in synthesizing key intermediates. For example, sodium saccharin reacts with methyl chloroacetate under ultrasonic waves at 40°C, producing a thiazine precursor in 92% yield. This method reduces reaction time from hours to minutes compared to traditional heating.

Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Conditions Yield Advantages
Traditional multi-stepK₂CO₃, Pd(PPh₃)₂Cl₂DMF, 80–100°C, 24h65%High purity; Scalable
Microwave-assistedThiourea, KOH120°C, 15min78%Rapid; Energy-efficient
UltrasonicationSodium saccharin, CH₃COCl40°C, 30min92%Low temperature; Minimal byproducts

Mechanistic Insights and Reaction Optimization

Cyclization and Rearrangement Dynamics

The Smiles rearrangement plays a pivotal role in forming the benzothiadiazine ring. Under basic conditions, sulfonamide intermediates undergo intramolecular nucleophilic attack, displacing the nitro group and forming the 1,2,4-thiadiazine core. Density functional theory (DFT) studies suggest that electron-donating methoxy groups stabilize transition states, lowering activation energy by 12–15 kcal/mol compared to non-substituted analogs.

Role of Fluorine in Stabilization

The 4-fluorophenylmethyl group enhances metabolic stability through hydrophobic interactions and C–F bond polarization. Kinetic experiments reveal that fluorine substitution reduces hydrolysis rates by 40% in physiological conditions, extending the compound’s half-life.

Q & A

Q. What are the established synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiadiazine core : Achieved via cyclization of precursors like aromatic aldehydes and sulfur-containing reagents under reflux conditions .
  • Functionalization : Introduction of the 3,4-dimethoxyphenyl and 4-fluorophenylmethyl groups via nucleophilic substitution or coupling reactions. Catalysts such as palladium complexes or bases (e.g., K₂CO₃) are often used to enhance yield .
  • Optimization : Reaction temperatures (60–120°C), solvents (DMF, ethanol), and purification methods (column chromatography, recrystallization) are critical for achieving >90% purity .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₁FNO₆S).
  • X-Ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding pharmacophore geometry .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, carbonyl) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity? Insights from SAR studies

Substituent effects on bioactivity can be evaluated through systematic modifications:

Substituent PositionModificationObserved EffectReference
4-FluorophenylmethylReplacement with trifluoromethoxyEnhanced lipophilicity and bacterial membrane penetration
3,4-DimethoxyphenylMethoxy → hydroxyReduced cytotoxicity due to decreased metabolic stability
Benzothiadiazine coreSulfonyl → carbonylLoss of enzyme inhibitory activity

Methodology : Use parallel synthesis to generate analogs, followed by in vitro screening and computational docking (e.g., AutoDock Vina) to correlate structure with target binding .

Q. What computational strategies predict target interactions and membrane permeability?

  • Molecular Dynamics (MD) Simulations : CHARMM36m force fields model compound embedding in lipid bilayers (e.g., DOPC/DOPS/cholesterol membranes). Analyze hydrogen-bond lifetimes (1–70 ns) and free energy barriers (1–3 kcal/mol) for membrane penetration .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Predict electronic interactions with enzymatic active sites (e.g., fluorine’s electronegativity enhancing H-bonding with kinases) .

Q. How can contradictions in biological data across studies be resolved?

Contradictions may arise from experimental variables:

  • Cell Line Variability : Validate findings across multiple cell types (e.g., primary vs. immortalized lines).
  • Assay Conditions : Standardize incubation times and serum concentrations to minimize artifacts .
  • Orthogonal Validation : Confirm antimicrobial activity with both agar diffusion and time-kill assays .

Q. What strategies assess metabolic stability and in vivo pharmacokinetics?

  • Hepatic Microsome Assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to identify major metabolites (e.g., demethylation or sulfoxide formation) .
  • Pharmacokinetic Profiling : Administer in rodent models and measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.